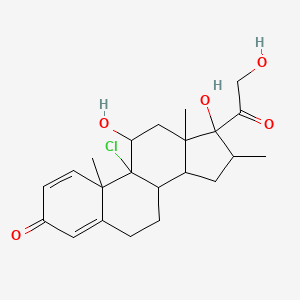

9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beclomethasone, also known as beclomethasone dipropionate, is a synthetic corticosteroid widely used in the treatment of various inflammatory conditions. It is available in multiple forms, including inhalers, creams, pills, and nasal sprays. The inhaled form is primarily used for long-term management of asthma, while the cream is used for dermatitis and psoriasis. The pills are used to treat ulcerative colitis, and the nasal spray is used for allergic rhinitis and nasal polyps .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of beclomethasone dipropionate involves the esterification of beclomethasone with propionic acid. The process typically includes the following steps:

Dissolution: Beclomethasone is dissolved in an organic solvent.

Esterification: Propionic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.

Purification: The resulting beclomethasone dipropionate is purified through crystallization or other purification techniques.

Industrial Production Methods: In industrial settings, the production of beclomethasone dipropionate involves large-scale esterification processes. The compound is dissolved in an organic solvent, filtered, and sterilized. Nitrogen is then filled into the sterile solution, and the solid beclomethasone dipropionate is separated and dried under reduced pressure to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Beclomethasone undergoes various chemical reactions, including:

Oxidation and Reduction: As a corticosteroid, beclomethasone can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Major Products:

Beclomethasone-17-monopropionate: The primary active metabolite formed through hydrolysis.

Aplicaciones Científicas De Investigación

Beclomethasone has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of corticosteroid synthesis and degradation.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Extensively used in clinical trials for asthma, dermatitis, psoriasis, ulcerative colitis, and allergic rhinitis

Industry: Utilized in the development of pharmaceutical formulations and delivery systems.

Mecanismo De Acción

Beclomethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences, leading to the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines. This results in reduced inflammation and immune response .

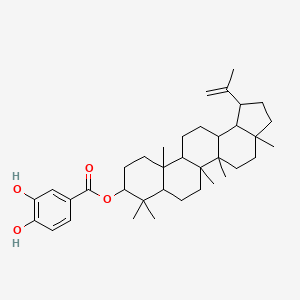

Comparación Con Compuestos Similares

- Dexamethasone

- Prednisolone

- Fluticasone

Propiedades

IUPAC Name |

9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMKJKDGKREAPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859868 |

Source

|

| Record name | 9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)

![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)

![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)

![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)